molecular formula C15H10N4OS3 B3222030 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1210930-98-5

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B3222030
CAS No.: 1210930-98-5
M. Wt: 358.5
InChI Key: IDCJOWUCXJCHHO-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole moiety fused to a thiophene ring, linked via a thiadiazole-carboxamide scaffold. This structure combines multiple pharmacophoric elements: the benzothiazole unit is associated with anticancer and antimicrobial activities , the thiophene ring enhances π-π stacking interactions, and the 1,2,3-thiadiazole ring contributes to metabolic stability and bioactivity . The compound’s synthesis typically involves coupling reactions between thiadiazole carboxylic acid derivatives and amine-containing intermediates, as exemplified in analogous pathways .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS3/c1-8-12(23-19-18-8)13(20)17-14-9(6-7-21-14)15-16-10-4-2-3-5-11(10)22-15/h2-7H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCJOWUCXJCHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound is characterized by the presence of a thiadiazole ring, which is known for its significant biological activities. The structural formula can be represented as follows:

C13H10N4S2\text{C}_{13}\text{H}_{10}\text{N}_4\text{S}_2

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising antibacterial and antifungal activities.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for various derivatives have been reported to range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and E. coli .
    • A study found that specific derivatives exhibited significant activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli, with some compounds showing MIC values lower than standard drugs .
CompoundMIC (μg/mL)Activity
Compound A0.22Active against S. aureus
Compound B0.25Active against E. coli
Compound C32.6Active against Salmonella typhi

Anticancer Activity

Research has indicated that derivatives of thiadiazole can possess anticancer properties. For example, this compound has been linked to cytostatic effects in cancer cell lines.

  • Case Study : In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 8.9 to 9.4 μM .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are critical in treating various chronic inflammatory diseases.

  • Mechanism : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Synergistic Effects : The combination of this compound with other antimicrobial agents has been shown to enhance efficacy through synergistic mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining benzothiazole, thiophene, and thiadiazole motifs. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Target/Activity Activity Data (IC₅₀/EC₅₀) Reference
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Target) Benzothiazole-thiophene core + thiadiazole-carboxamide Not explicitly reported (theoretical: kinase/antimicrobial) N/A
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(morpholinosulfonyl)benzenesulfonamide (87) Benzothiazole-thiophene + sulfonamide-morpholine Anthrax lethal factor inhibition EC₅₀ = 0.32 µM
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide (86) Benzothiazole-thiophene + pyrazole-sulfonamide Anthrax lethal factor inhibition EC₅₀ = 0.45 µM
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole-hydrazinecarbothioamide Anticancer (HepG-2 cells) IC₅₀ = 1.61 µg/mL
3-(Benzo[d]thiazol-2-yl)-7,8-dihydro-6,8-di(thiophen-2-yl)-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazepine (10f) Benzothiazole-triazolothiadiazepine + thiophene Antimicrobial (theoretical) N/A

Key Findings

Structural Flexibility and Bioactivity :

  • The target compound’s thiadiazole-carboxamide group distinguishes it from sulfonamide-based analogs (e.g., compounds 85–93 in ), which exhibit potent anthrax lethal factor (LF) inhibition. Sulfonamide derivatives (e.g., 87, EC₅₀ = 0.32 µM) leverage hydrogen bonding via sulfonyl groups to enhance LF binding . In contrast, the carboxamide group in the target compound may favor interactions with kinases or microbial enzymes .
  • Thiadiazole derivatives in (e.g., compound 3, IC₅₀ = 1.61 µg/mL against HepG-2) highlight the role of thiazole-hydrazine hybrids in anticancer activity, suggesting that the target compound’s thiadiazole ring could similarly enhance cytotoxicity.

Role of Benzothiazole and Thiophene Moieties :

  • Benzothiazole derivatives (e.g., TPA-benzothiazoles in ) exhibit fluorescence properties, but the target compound’s thiophene-thiadiazole framework likely prioritizes metabolic stability over optical applications.
  • Substitutions on the thiophene ring (e.g., 4-methyl in the target vs. fluorophenyl in ) influence solubility and membrane permeability.

Synthesis and Characterization :

  • The target compound’s synthesis aligns with methods for 4-methylthiazole-carboxamide analogs, involving hydrolysis of ethyl carboxylates followed by amine coupling . Elemental analysis (e.g., C, H, N, S percentages in ) and NMR spectroscopy (δ values for thiophene protons in ) are critical for confirming purity and regiochemistry.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Sulfonamide analogs () with morpholine (87) or pyrazole (86) substituents show enhanced LF inhibition due to improved solubility and target engagement.
  • Thiadiazole vs.
  • Substituent Effects : Methyl groups on the thiadiazole (target) or thiophene () rings may reduce steric hindrance, facilitating enzyme interactions.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Answer:

  • Cyclization with POCl₃: Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux (90–100°C) for 3–5 hours to form the thiadiazole core. Adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water mixtures (2:1) .
  • Coupling Reactions: For thiophene-benzo[d]thiazole intermediates, employ Suzuki-Miyaura cross-coupling with aryl boronic acids in tetrahydrofuran (THF) under nitrogen, using Pd(PPh₃)₄ as a catalyst .
  • Solvent Optimization: Use dry acetone or acetonitrile for thioether formation, with anhydrous K₂CO₃ to deprotonate thiol groups and promote nucleophilic substitution .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • 1H/13C NMR Spectroscopy: Analyze chemical shifts (δ) and coupling constants (J) to verify aromatic protons (e.g., benzo[d]thiazole δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Use d-CDCl₃ as the solvent for consistency .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 427.05 for C₁₈H₁₂N₄OS₃) with <2 ppm error .
  • Elemental Analysis: Validate purity by comparing experimental vs. calculated C, H, N, and S percentages (±0.3% tolerance) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Substituent Variation: Synthesize derivatives with modified sulfonamide groups (e.g., trifluoromethyl, methoxy, or heterocyclic substituents) to assess electronic and steric effects on bioactivity .
  • Biological Assays: Test derivatives against target enzymes (e.g., anthrax lethal factor) using fluorescence-based inhibition assays (IC₅₀ determination) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities. Compare docking poses of derivatives (e.g., compound 9c in ) with crystallographic data to validate interactions .

Advanced: How to resolve contradictions in cytotoxic activity data across different cell lines?

Answer:

  • Dose-Response Repetition: Conduct triplicate experiments with standardized cell viability assays (MTT or resazurin) across multiple cell lines (e.g., HeLa, MCF-7) .
  • Orthogonal Assays: Validate results using flow cytometry (apoptosis markers) or clonogenic survival assays to rule out assay-specific artifacts .
  • Solubility Checks: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation in cell culture media .

Advanced: What computational methods are recommended for studying this compound’s mechanism of action?

Answer:

  • Molecular Dynamics (MD) Simulations: Use GROMACS to simulate ligand-protein complexes (e.g., 100 ns trajectories) and analyze stability via root-mean-square deviation (RMSD) .
  • Free Energy Calculations: Apply MM-PBSA or MM-GBSA to estimate binding free energies, correlating with experimental IC₅₀ values .
  • Pharmacophore Modeling: Generate 3D pharmacophore hypotheses (e.g., hydrogen bond acceptors near the thiadiazole ring) to guide derivative design .

Advanced: How to address low solubility in biological assays?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or PEGylated chains) to enhance aqueous solubility .
  • Co-solvent Systems: Use Cremophor EL or cyclodextrin-based formulations to stabilize the compound in vitro .
  • Salt Formation: React with hydrochloric acid or sodium hydroxide to generate water-soluble salts (e.g., hydrochloride or sodium salts) .

Advanced: Best practices for validating molecular docking predictions experimentally?

Answer:

  • Crystallographic Validation: Co-crystallize the compound with its target protein (e.g., using X-ray diffraction at 1.5–2.0 Å resolution) to confirm binding poses .
  • Alanine Scanning Mutagenesis: Mutate key binding residues (e.g., Arg⁴⁵⁶ in anthrax lethal factor) and measure changes in inhibitory potency .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) to correlate docking-predicted affinities with experimental KD values .

Advanced: How to analyze metabolic stability in preclinical studies?

Answer:

  • Microsomal Incubations: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH for 60 minutes. Monitor parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
  • Metabolite Identification: Use high-resolution tandem MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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